![molecular formula C16H29N3O B2854678 3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide CAS No. 2138392-80-8](/img/structure/B2854678.png)
3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide typically involves a multistep process. One common approach is the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing the desired bicyclic structure . Another method involves a chemoenzymatic synthesis, where racemic compounds are resolved by kinetic resolution using immobilized lipase B of Candida antarctica .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production. The use of efficient catalytic systems and optimized reaction conditions would be crucial for industrial applications.
化学反応の分析
Types of Reactions
3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxygenated derivatives.
Reduction: Reduction reactions can be used to modify the bicyclic structure, often involving catalytic hydrogenation.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxygenated bicyclic structures, while substitution reactions can yield a variety of functionalized derivatives .
科学的研究の応用
3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide has several scientific research applications:
作用機序
The mechanism of action of 3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound’s binding affinity to these receptors suggests that it can modulate dopaminergic signaling pathways, which are crucial in various neurological processes . The exact molecular pathways involved are still under investigation, but the compound’s structure allows it to fit into receptor binding sites effectively, influencing receptor activity.
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds are structurally similar and have been studied for their potential as bioisosteres of benzenes.
8-Azabicyclo[3.2.1]octanes: These compounds are central to the family of tropane alkaloids and display a wide array of biological activities.
Uniqueness
What sets 3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide apart is its specific bicyclic structure, which provides unique steric and electronic properties. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable compound for further research and development.
特性
IUPAC Name |
3-(2-azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O/c1-15(2,3)18-14(20)19-10-4-5-13(11-19)16-8-6-12(16)7-9-17-16/h12-13,17H,4-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQDBQQYQKLMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(C1)C23CCC2CCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
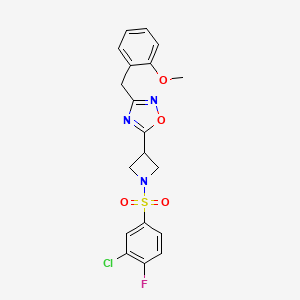
![N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide](/img/structure/B2854601.png)
![(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2854604.png)
![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B2854605.png)
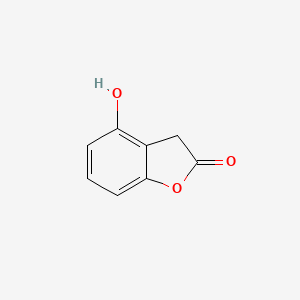
![2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B2854607.png)
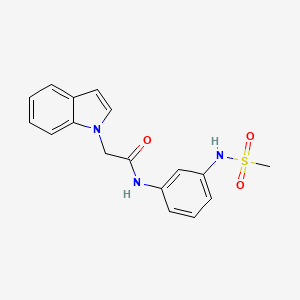
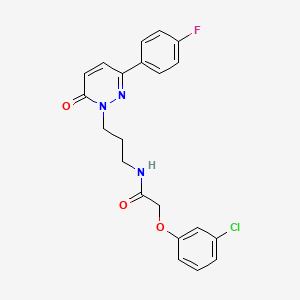
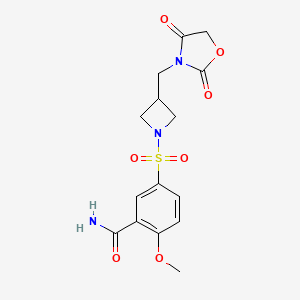
![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2854611.png)
![N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2854612.png)
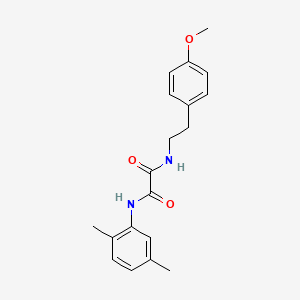
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)
![methyl 5-((8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2854618.png)
